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Compound of Interest

Compound Name: 2-Pentylbenzene-1,3-diol

Cat. No.: B15486717

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical
properties, synthesis, and biological activities of 5-pentylbenzene-1,3-diol, a resorcinol
derivative commonly known as Olivetol. While the initial topic specified 2-pentylbenzene-1,3-
diol, extensive database searches indicate that this is not a commonly referenced isomer.
Therefore, this guide focuses on the well-characterized and biologically significant 5-pentyl
isomer, which is a key precursor in the biosynthesis of cannabinoids and a subject of interest in
medicinal chemistry.

Chemical and Physical Properties

Olivetol is a naturally occurring organic compound found in certain lichens and is a key
precursor in the synthesis of tetrahydrocannabinol (THC). Its physical and chemical properties
are summarized below.

Table 1: Physical and Chemical Properties of 5-
Pentylbenzene-1,3-diol
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Property Value Source
CAS Number 500-66-3 [1][2]
Molecular Formula C11H1602 [1][2]
Molecular Weight 180.24 g/mol [1]
IUPAC Name 5-pentylbenzene-1,3-diol [1]
Off-white crystals or olive to
Appearance ) ) [1]
light purple waxy solid
Melting Point 46-48 °C [3]
Boiling Point 313.259 °C at 760 mmHg [3]
DMF: 30 mg/mL, Ethanol: 30
B mg/mL, DMSO: 5 mg/mL,
Solubility [2]
Ethanol:PBS (pH 7.2) (1:4): 0.2
mg/mL
Density 1.069 g/cm3 [3]
Flash Point 113 °C [3]

Table 2: Predicted Physical Properties of 5-
Pentylbenzene-1,3-diol
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Property Value Source

LogP 3.6 ChemAxon
pKa (strongest acidic) 9.44 ChemAxon
Physiological Charge 0 ChemAxon
Hydrogen Acceptor Count 2 ChemAxon
Hydrogen Donor Count 2 ChemAxon
Polar Surface Area 40.46 Az ChemAxon
Rotatable Bond Count 4 ChemAxon
Refractivity 53.5 m3mol-t ChemAxon
Polarizability 20.7 As ChemAxon

Experimental Protocols

The synthesis of 5-pentylbenzene-1,3-diol can be achieved through a multi-step process,
typically involving a Friedel-Crafts acylation followed by a Clemmensen reduction.

Synthesis Workflow
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Caption: General workflow for the synthesis of 5-pentylbenzene-1,3-diol.

Detailed Methodologies

Step 1: Friedel-Crafts Acylation of Resorcinol

This reaction introduces the five-carbon acyl group to the resorcinol ring.
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» Materials: Resorcinol, valeryl chloride, anhydrous aluminum chloride (AICIs), nitrobenzene
(solvent), hydrochloric acid (HCI), ice.

e Procedure:

o A solution of resorcinol in nitrobenzene is prepared in a reaction vessel equipped with a
stirrer and cooled in an ice bath.

o Anhydrous aluminum chloride is added portion-wise to the cooled solution while stirring.
o Valeryl chloride is then added dropwise to the mixture, maintaining the low temperature.

o After the addition is complete, the reaction mixture is stirred at room temperature for
several hours to ensure completion.

o The reaction is quenched by pouring the mixture onto a mixture of crushed ice and
concentrated HCI.

o The resulting mixture is then subjected to steam distillation to remove the nitrobenzene
solvent.

o The remaining aqueous layer is extracted with a suitable organic solvent (e.g., diethyl
ether).

o The organic extracts are combined, washed with brine, dried over anhydrous sodium
sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(2,4-
dihydroxyphenyl)pentan-1-one.[4][5][6][7]

Step 2: Clemmensen Reduction of 1-(2,4-dihydroxyphenyl)pentan-1-one

This step reduces the ketone functional group to a methylene group, forming the pentyl chain.
[81[9][10]

o Materials: 1-(2,4-dihydroxyphenyl)pentan-1-one, amalgamated zinc (Zn(Hg)), concentrated
hydrochloric acid (HCI), toluene.

e Procedure:
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o Amalgamated zinc is prepared by treating zinc granules with a solution of mercuric
chloride.

o The 1-(2,4-dihydroxyphenyl)pentan-1-one, amalgamated zinc, concentrated HCI, and
toluene are placed in a round-bottom flask equipped with a reflux condenser.

o The mixture is heated to reflux with vigorous stirring for several hours. Additional portions
of concentrated HCI may be added during the reflux period.

o After the reaction is complete (monitored by TLC), the mixture is cooled to room
temperature.

o The aqueous layer is separated and extracted with toluene.

o The combined organic layers are washed with water, a saturated solution of sodium
bicarbonate, and brine.

o The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to
give crude 5-pentylbenzene-1,3-diol.

Step 3: Purification

The crude product is purified by column chromatography on silica gel followed by
crystallization.

o Materials: Crude 5-pentylbenzene-1,3-diol, silica gel, and a suitable eluent system (e.g.,
hexane/ethyl acetate gradient).

e Procedure:

[¢]

The crude product is dissolved in a minimum amount of the eluent and adsorbed onto a
small amount of silica gel.

o

The adsorbed material is loaded onto a silica gel column packed with the initial eluent.

[e]

The column is eluted with a gradient of increasing polarity.

(¢]

Fractions are collected and analyzed by TLC to identify those containing the pure product.
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o The pure fractions are combined, and the solvent is removed under reduced pressure.

o The resulting solid is recrystallized from a suitable solvent system (e.g., hexane) to yield
pure 5-pentylbenzene-1,3-diol as crystals.[11]

Spectral Data

Technique Key Features and Assignments

O (ppm): 6.25 (s, 2H, Ar-H), 6.17 (s, 1H, Ar-H),
1H NMR 2.36 (t, 2H, Ar-CH2), 1.46 (m, 2H, CH2), 1.25 (m,
4H, (CH2)2), 0.83 (t, 3H, CH3)[12]

Characteristic aromatic signals between 100-
13C NMR 160 ppm and aliphatic signals between 10-40

ppm.

M Spect try (E1) Molecular ion (M*) at m/z 180. Key fragments
ass Spectrometr
P Y may arise from benzylic cleavage.[13][14]

Broad O-H stretching band around 3300-3500
cm™1, aromatic C-H stretching just above 3000

Infrared (IR) cm™1, aliphatic C-H stretching just below 3000
cm~1, and aromatic C=C stretching in the 1450-
1600 cm~1 region.[1]

Biological Activity and Signaling Pathways

Olivetol and its derivatives are known to interact with the endocannabinoid system, particularly
the cannabinoid receptors CB1 and CB2.[15][16] These receptors are G-protein coupled
receptors (GPCRs) that, upon activation by agonists like THC, initiate a signaling cascade that
modulates neurotransmitter release.

Olivetol has been shown to act as a competitive inhibitor at CB1 and CB2 receptors.[15][16]
This means it can bind to the receptors but does not activate them, thereby blocking the effects
of agonists. Some studies also suggest that certain synthetic derivatives of olivetol can act as
partial agonists at CB1 receptors and neutral antagonists at CB2 receptors.[17][18]
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Caption: Simplified signaling pathway of cannabinoid receptors and the inhibitory role of
Olivetol.

The diagram illustrates that when an agonist like THC binds to and activates CB1/CB2
receptors, it leads to the activation of the inhibitory G-protein (Gai). This, in turn, inhibits
adenylyl cyclase, reducing the production of cyclic AMP (cAMP) from ATP. Lower cCAMP levels
lead to decreased activation of Protein Kinase A (PKA), which subsequently affects the
phosphorylation of transcription factors like CREB, ultimately modulating gene transcription and
cellular responses. Olivetol, by acting as an antagonist, can prevent this cascade from being
initiated by agonists.[15][16][17][18]

Conclusion

5-Pentylbenzene-1,3-diol (Olivetol) is a significant natural product with well-defined physical
and chemical properties. Its synthesis is achievable through established organic chemistry
reactions, and its biological activity, particularly its interaction with cannabinoid receptors,
makes it a molecule of high interest for researchers in pharmacology and drug development.
This guide provides a foundational understanding for further investigation and application of
this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.researchgate.net/publication/325661432_SUSTAINABLE_CATALYST_FOR_FRIEDEL-CRAFTS_ACYLATION
https://annamalaiuniversity.ac.in/studport/download/engg/pharm/resources/BPHARM_2Y_4S_401T_Pharm.Org.Chemistry.pdf
https://en.wikipedia.org/wiki/Clemmensen_reduction
https://www.masterorganicchemistry.com/2018/08/27/the-wolff-kishner-clemmensen-and-other-sidechain-reductions/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11921148/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11921148/
https://www.chemicalbook.com/SpectrumEN_500-66-3_1HNMR.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC11820595/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11820595/
https://pubmed.ncbi.nlm.nih.gov/925901/
https://patents.google.com/patent/US20170143644A1/en
https://patents.google.com/patent/US20170143644A1/en
https://www.researchgate.net/publication/6837232_In_vitro_and_in_vivo_pharmacology_of_synthetic_olivetol-_or_resorcinol-derived_cannabinoid_receptor_ligands
https://pmc.ncbi.nlm.nih.gov/articles/PMC1978428/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1978428/
https://pubmed.ncbi.nlm.nih.gov/16953186/
https://pubmed.ncbi.nlm.nih.gov/16953186/
https://www.benchchem.com/product/b15486717#physical-and-chemical-properties-of-2-pentylbenzene-1-3-diol
https://www.benchchem.com/product/b15486717#physical-and-chemical-properties-of-2-pentylbenzene-1-3-diol
https://www.benchchem.com/product/b15486717#physical-and-chemical-properties-of-2-pentylbenzene-1-3-diol
https://www.benchchem.com/product/b15486717#physical-and-chemical-properties-of-2-pentylbenzene-1-3-diol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15486717?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15486717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
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